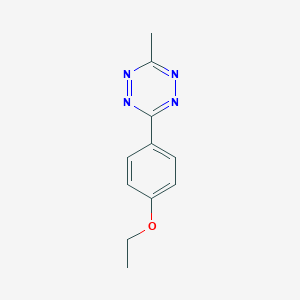
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine, commonly known as EMPT, is a tetrazine derivative that has gained significant attention in the field of chemical synthesis and biological research. It is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. In
Wissenschaftliche Forschungsanwendungen
EMPT has been extensively studied for its various scientific research applications. It has been shown to exhibit strong fluorescence, making it an excellent candidate for imaging applications. EMPT has also been used as a bioorthogonal reagent for the detection of biomolecules. Moreover, EMPT has been used as a cross-linking agent for the synthesis of hydrogels and polymers.
Wirkmechanismus
The mechanism of action of EMPT is not fully understood. However, it is believed that EMPT undergoes a photochemical reaction upon excitation, resulting in the formation of a highly reactive intermediate. This intermediate can undergo various reactions, including cycloaddition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
EMPT has been shown to exhibit low cytotoxicity and is non-toxic to cells at low concentrations. However, at high concentrations, EMPT can induce apoptosis and cell death. EMPT has also been shown to exhibit antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
EMPT exhibits several advantages for lab experiments. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. Moreover, EMPT exhibits strong fluorescence, making it an excellent candidate for imaging applications. However, EMPT is highly sensitive to light and can undergo photochemical reactions, making it challenging to handle.
Zukünftige Richtungen
There are several future directions for the study of EMPT. One of the most promising applications of EMPT is in the field of bioorthogonal chemistry. EMPT can be used as a reagent for the detection of biomolecules, making it a valuable tool for studying biological processes. Moreover, EMPT can be used as a cross-linking agent for the synthesis of hydrogels and polymers, which can have various applications in the field of materials science. Further studies are needed to explore the full potential of EMPT in these applications.
Conclusion
In conclusion, EMPT is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. The synthesis of EMPT is relatively simple, and it exhibits low cytotoxicity and is non-toxic to cells at low concentrations. EMPT has been extensively studied for its various scientific research applications, including imaging, bioorthogonal chemistry, and cross-linking. Further studies are needed to explore the full potential of EMPT in these applications.
Synthesemethoden
The synthesis of EMPT involves the reaction of 4-ethoxyaniline with methylglyoxal dinitrate in the presence of sodium hydroxide. The reaction yields a crude product that is purified using column chromatography to obtain pure EMPT. The synthesis method is relatively simple and yields high purity EMPT in good yield.
Eigenschaften
CAS-Nummer |
117978-04-8 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C11H12N4O/c1-3-16-10-6-4-9(5-7-10)11-14-12-8(2)13-15-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
LNJCSGZWRPOOCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C |
Synonyme |
1,2,4,5-Tetrazine,3-(4-ethoxyphenyl)-6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



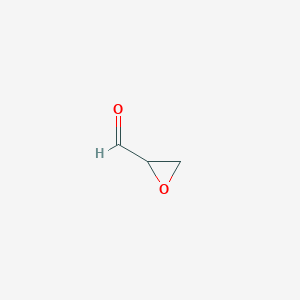
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
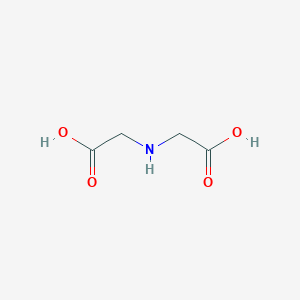

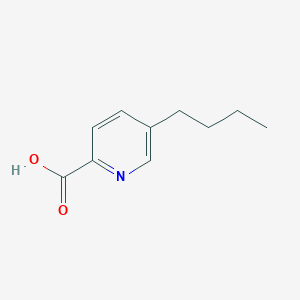
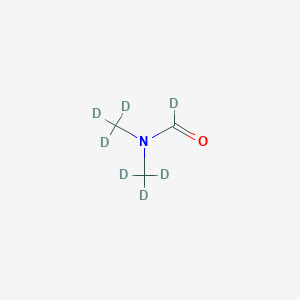
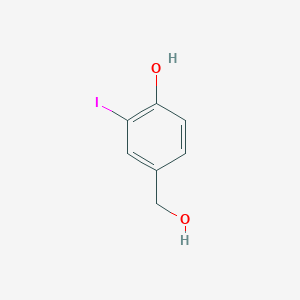

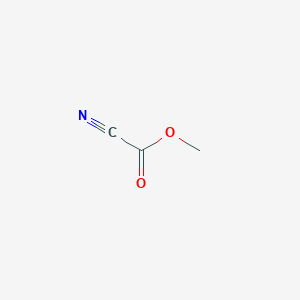
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)


